molecular formula C14H7ClN2O5 B5782108 2-(5-chloro-2-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione

2-(5-chloro-2-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No. B5782108
M. Wt: 318.67 g/mol
InChI Key: OKCGLUQCIATLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-chloro-2-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione, also known as SU5416, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1994 by Sugen Inc. as a selective inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase.

Mechanism of Action

2-(5-chloro-2-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione selectively inhibits the tyrosine kinase activity of VEGFR-2, the primary receptor for vascular endothelial growth factor (VEGF). This inhibition leads to a decrease in VEGF-mediated signaling pathways, which results in the inhibition of angiogenesis and tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-angiogenic and anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet-derived growth factor (PDGF) receptor tyrosine kinase activity, which is involved in cell growth and differentiation. It has also been shown to inhibit the activity of c-kit, a receptor tyrosine kinase that is involved in the regulation of hematopoietic stem cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-(5-chloro-2-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione is its selectivity for VEGFR-2, which allows for the specific inhibition of angiogenesis without affecting other signaling pathways. However, its potency and efficacy can vary depending on the cell type and experimental conditions. Additionally, its low solubility and stability can make it difficult to use in certain experimental settings.

Future Directions

1. Combination therapy: 2-(5-chloro-2-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Future research could focus on the development of combination therapies that include this compound for the treatment of various types of cancer.
2. Drug delivery systems: The low solubility and stability of this compound can be overcome by the development of drug delivery systems such as nanoparticles or liposomes.
3. New targets: While VEGFR-2 is the primary target of this compound, future research could focus on identifying other targets of this compound that could have therapeutic potential.
4. Clinical trials: Despite promising preclinical results, this compound has not yet been approved for clinical use. Future research could focus on conducting clinical trials to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-(5-chloro-2-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves multiple steps, starting with the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride to form 5-chloro-2-chlorobenzoyl chloride. This intermediate is then reacted with 5-nitroisatoic anhydride to form the isoindole ring system. The final step involves the introduction of a hydroxyl group at the 2-position of the phenyl ring using sodium hydroxide in methanol.

Scientific Research Applications

2-(5-chloro-2-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. It has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.

properties

IUPAC Name

2-(5-chloro-2-hydroxyphenyl)-5-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN2O5/c15-7-1-4-12(18)11(5-7)16-13(19)9-3-2-8(17(21)22)6-10(9)14(16)20/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCGLUQCIATLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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